4-(3,5-Dichlorophenoxy)benzaldehyde
Overview
Description
4-(3,5-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is a substituted benzaldehyde, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)benzaldehyde typically involves a two-step, one-pot reduction/cross-coupling procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. This methodology facilitates the effective synthesis of substituted benzaldehydes.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis . These methods ensure the compound is produced in large quantities with high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,5-Dichlorophenoxy)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxy)benzaldehyde involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit telomerase activity, leading to telomere erosion and subsequent growth arrest in cancer cells . This makes it a potential candidate for cancer chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,5-Dichlorophenoxy)benzaldehyde include:
- 3-(3,5-Dichlorophenoxy)benzaldehyde
- 2-(3,5-Dichlorophenoxy)benzaldehyde
- 4-(2,4-Dichlorophenoxy)benzaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit telomerase activity sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZDGGHCOBODKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585636 | |
Record name | 4-(3,5-Dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397872-10-5 | |
Record name | 4-(3,5-Dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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